Mirin - 1198097-97-0

Mirin

Catalog Number: EVT-275286
CAS Number: 1198097-97-0
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirin is a traditional Japanese sweet rice wine seasoning used for cooking. [] It is produced through a fermentation process involving glutinous rice, rice koji (steamed rice cultivated with Aspergillus oryzae), and shochu (distilled alcohol). [] The fermentation process is characterized by saccharification and aging of the glutinous rice facilitated by the enzymatic activity of rice koji, leading to the breakdown of starch and protein. [] This process results in a product rich in sugars, primarily glucose, contributing to Mirin's sweet taste. [] Mirin is categorized as a liquor seasoning under the Japanese Liquor Tax Law, requiring an extract content of 40% or more and an alcohol content of less than 15%. []

Source and Classification

Mirin is classified as an alcoholic beverage under Japan's Liquor Tax Law. It can be categorized into different types based on production methods:

  • Hon Mirin: Made using glutinous rice, koji, and shochu, fermented for an extended period (6 months to 1 year) .
  • Kashio Mirin: A fermented seasoning that may contain additional ingredients .
  • Mirin-like Seasoning: Often contains glucose and flavorings but lacks the traditional fermentation process .
Synthesis Analysis

The synthesis of mirin involves several key steps:

  1. Preparation of Ingredients: High-quality glutinous rice is soaked, steamed, and then mixed with koji. The koji is produced from the Aspergillus oryzae mold, which breaks down starches into sugars during fermentation .
  2. Fermentation Process: The mixture of steamed rice and koji is combined with distilled alcohol (shochu) at a specific ratio. For example, a common formulation includes a solid-to-liquid ratio of 60:40 . The fermentation occurs at room temperature (25-34°C) for 45-60 days, allowing enzymes from the koji to convert starches into sugars and amino acids .
  3. Aging: After fermentation, the mash undergoes aging to develop flavor complexity. This step can last from several weeks to months depending on the desired characteristics of the final product .
  4. Pressing and Filtration: The fermented mash is pressed to extract liquid mirin, which is then filtered and pasteurized to ensure safety and stability .
Molecular Structure Analysis

Mirin's molecular structure is primarily composed of various sugars (such as glucose and oligosaccharides), amino acids (like glutamic acid), organic acids (including lactic acid), and aromatic compounds. The sugars contribute to its sweetness while amino acids enhance umami flavors.

  • Key Components:
    • Sugars: Glucose, isomaltose, maltose, etc.
    • Amino Acids: Glutamic acid, leucine.
    • Organic Acids: Lactic acid, citric acid.

The presence of these components results in a complex flavor profile that is both sweet and savory .

Chemical Reactions Analysis

The production of mirin involves several chemical reactions:

  1. Saccharification: During fermentation, enzymes from koji convert starches in rice into simpler sugars through hydrolysis.
  2. Alcohol Fermentation: Yeast present in the koji or added during fermentation converts sugars into alcohol and carbon dioxide.
  3. Aging Reactions: During aging, various compounds undergo reactions that enhance flavor complexity through esterification and oxidation processes.

These reactions are crucial for developing the characteristic taste and aroma of mirin .

Mechanism of Action

The mechanism by which mirin enhances food flavors involves several processes:

  • Flavor Enhancement: The sugars in mirin caramelize during cooking, adding depth to dishes while masking undesirable odors from fish or other ingredients.
  • Umami Contribution: Amino acids present in mirin interact with other seasonings (like soy sauce) to amplify umami flavors.
  • Texture Improvement: The sugars create a glossy finish on foods while the alcohol helps maintain moisture during cooking.

These actions make mirin a versatile ingredient in culinary applications .

Physical and Chemical Properties Analysis

Mirin exhibits several notable physical and chemical properties:

PropertyValue/Description
AppearanceSyrupy liquid
ColorPale amber
Alcohol ContentApproximately 14%
pHTypically around 5.5
Sugar ContentVaries; typically high due to fermentation
AromaSweet with complex notes

These properties contribute to its functionality as both a cooking ingredient and a condiment .

Applications

Mirin has diverse applications in culinary arts:

  • Flavoring Agent: Used in marinades, sauces (like teriyaki), and dressings to impart sweetness and depth.
  • Cooking Enhancer: Improves the texture and appearance of grilled or simmered dishes by providing shine and moisture.
  • Culinary Tradition: Essential in traditional Japanese cuisine for dishes such as sushi rice or simmered vegetables.

Beyond cooking, mirin can also serve as a sweetener in desserts or beverages due to its unique flavor profile .

Introduction

Historical Context and Discovery of Mirin as an MRN Complex Inhibitor

The MRE11-RAD50-NBS1 (MRN) complex serves as a primary sensor of DNA double-strand breaks (DSBs), coordinating critical cellular responses such as ATM kinase activation, DNA repair, and cell cycle checkpoints. Prior to 2008, functional studies of this complex were hindered by the essentiality of its components for cell viability. The landmark discovery of Mirin (Chemical name: Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one) emerged from a forward chemical genetic screen designed to identify inhibitors of the MRN-ATM pathway. Dupre et al. utilized Xenopus laevis egg extracts—a cell-free system faithfully recapitulating DNA damage responses—to screen 10,000 compounds from the Chembridge DIVERSet library. The assay measured inhibition of ATM-dependent phosphorylation of a histone H2AX-derived peptide after induction of DSBs via HaeIII-digested plasmid DNA [1] [4].

Mirin was identified as a potent inhibitor that:

  • Prevented MRN-dependent ATM activation (IC50 = 12 μM in purified protein assays) without impairing intrinsic ATM kinase activity [1] [4] [7].
  • Inhibited MRE11-associated exonuclease activity at 100 μM, disrupting DNA end resection critical for homologous recombination repair (HRR) [1] [6].
  • Abolished the G2/M checkpoint and blocked homology-directed repair in mammalian cells, confirming its cellular efficacy [1] [4] [7].

This discovery provided the first targeted pharmacological tool to probe MRN complex functions, overcoming limitations of genetic knockdown approaches. Significantly, Mirin’s ability to disrupt DSB repair pathways highlighted its potential as a radiosensitizing agent in cancer therapy [1] [6].

Table 1: Key Characteristics of Mirin from Initial Discovery Studies

PropertyFindingSignificance
Target PathwayMRN-dependent ATM activationFirst inhibitor specifically disrupting MRN-ATM signaling cascade
MRE11 Exonuclease InhibitionIC50 not quantified; significant inhibition at 100 μMImpaired DNA end resection and homologous recombination repair
Cellular PhenotypesG2/M checkpoint abrogation; blocked homology-directed repairValidation of on-target effects in mammalian systems
Cytotoxicity Threshold50% cell death at 50 μM in HEK293 cells after 24h exposureEstablished functional range for cellular assays [7]

Initial Structural Mischaracterization and Correction in Early Studies

Originally, Mirin (Chembridge ID 6451023) was misassigned the structure 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (Compound 1). This error arose from database inaccuracies in the commercial library and was compounded by the compound’s distinctive orange color—a physical property inconsistent with the white crystalline appearance of synthesized pyrimidinones [3] [10].

The structural correction unfolded as follows:

  • Initial Synthesis Attempts: Researchers synthesized Compound 1 from thiourea and methyl 4-hydroxybenzoylacetate, yielding a white solid with NMR spectra matching known pyrimidinone derivatives. However, this compound lacked biological activity and differed in color from the original orange Mirin [3].
  • Alternative Structural Hypotheses: A second proposal—5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one (Compound 2)—was synthesized via 2-thiohydantoin condensation with 4-hydroxybenzaldehyde. Though yellow, its NMR spectra and inactivity ruled it out [3].
  • Correct Structure Identification: The authentic structure was determined to be 5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one (Compound 3), synthesized from pseudothiohydantoin and 4-hydroxybenzaldehyde. This compound matched the orange color, NMR profile, and biological activity (G2 arrest, ATM inhibition) of the original Chembridge sample [3] [10].

Crucially, the Z-benzylidene isomer was confirmed as the bioactive form due to stereoelectronic constraints in the thiazolidinone core. This structural revision resolved inconsistencies in structure-activity relationships and enabled rigorous mechanistic studies [3] [4].

Table 2: Structural Proposals for Mirin and Their Properties

Proposed StructureSynthetic RoutePhysical PropertiesBiological ActivityStatus
6-(4-Hydroxyphenyl)-2-thioxopyrimidin-4(3H)-one (1)Thiourea + methyl 4-hydroxybenzoylacetateWhite solidInactiveMisassigned [3]
5-(4-Hydroxybenzylidene)-2-thioxoimidazolidin-4-one (2)2-Thiohydantoin + 4-hydroxybenzaldehydeYellow solidInactiveIncorrect [3]
Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one (3)Pseudothiohydantoin + 4-hydroxybenzaldehydeOrange solidATM/MRN inhibitionCorrect [3] [4]

Implications of the Structural Correction

The misassignment underscored challenges in relying solely on vendor-provided structural databases for screening hits. The correction enabled:

  • Accurate SAR Studies: Subsequent inhibitor designs (e.g., PFM39, MU147) avoided problematic chemotypes like PAINS (pan-assay interference compounds) motifs present in early derivatives [2].
  • Mechanistic Re-evaluation: Studies revealed Mirin’s off-target effects, including inhibition of mitochondrial topoisomerase TOP3A and immune signaling (STAT1 phosphorylation), independent of MRE11 [5].
  • Tool Compound Validation: The clarified structure ensured reproducibility across laboratories investigating MRN biology [3] [10].

Despite its value, Mirin’s off-target effects and moderate potency (IC50 ~12–66 μM) spurred development of next-generation inhibitors like PFM39 and MU147, which exhibit improved selectivity and cellular activity [2] [5].

Properties

CAS Number

1198097-97-0

Product Name

Mirin

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)

InChI Key

YBHQCJILTOVLHD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

Mirin

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.